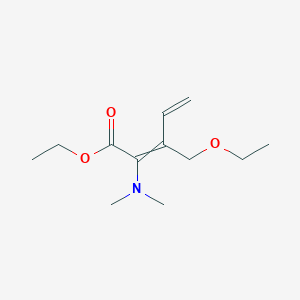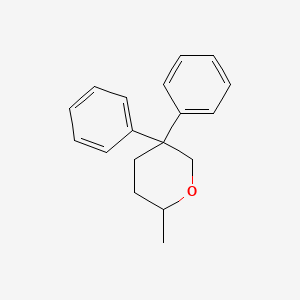![molecular formula C19H16O3 B15161113 Benzoic acid, 4-[[(2-methyl-1-naphthalenyl)oxy]methyl]- CAS No. 833485-03-3](/img/structure/B15161113.png)
Benzoic acid, 4-[[(2-methyl-1-naphthalenyl)oxy]methyl]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzoic acid, 4-[[(2-methyl-1-naphthalenyl)oxy]methyl]- is an organic compound with a complex structure that includes a benzoic acid moiety and a naphthalene derivative
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzoic acid, 4-[[(2-methyl-1-naphthalenyl)oxy]methyl]- typically involves the reaction of 2-methyl-1-naphthol with a benzoic acid derivative under specific conditions. One common method is the esterification reaction, where 2-methyl-1-naphthol is reacted with benzoic acid in the presence of a strong acid catalyst such as sulfuric acid or hydrochloric acid . The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
In industrial settings, the production of this compound may involve more efficient and scalable methods such as the use of continuous flow reactors. These reactors allow for better control of reaction conditions and higher yields. Additionally, the use of advanced purification techniques such as crystallization and chromatography ensures the production of high-purity Benzoic acid, 4-[[(2-methyl-1-naphthalenyl)oxy]methyl]-.
Chemical Reactions Analysis
Types of Reactions
Benzoic acid, 4-[[(2-methyl-1-naphthalenyl)oxy]methyl]- undergoes various chemical reactions, including:
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to convert the compound into alcohol derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an alkaline medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nitric acid (HNO3) in the presence of sulfuric acid (H2SO4).
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohol derivatives.
Substitution: Nitro derivatives.
Scientific Research Applications
Benzoic acid, 4-[[(2-methyl-1-naphthalenyl)oxy]methyl]- has several applications in scientific research:
Mechanism of Action
The mechanism of action of Benzoic acid, 4-[[(2-methyl-1-naphthalenyl)oxy]methyl]- involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may inhibit the growth of microorganisms by interfering with their metabolic processes. The compound’s structure allows it to bind to enzymes and disrupt their normal function, leading to antimicrobial effects .
Comparison with Similar Compounds
Similar Compounds
Methyl benzoate: An ester of benzoic acid with a similar aromatic structure but different functional groups.
4-Methylbenzoic acid: A derivative of benzoic acid with a methyl group attached to the aromatic ring.
Uniqueness
Benzoic acid, 4-[[(2-methyl-1-naphthalenyl)oxy]methyl]- is unique due to the presence of both a benzoic acid moiety and a naphthalene derivative in its structure. This combination imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.
Properties
CAS No. |
833485-03-3 |
|---|---|
Molecular Formula |
C19H16O3 |
Molecular Weight |
292.3 g/mol |
IUPAC Name |
4-[(2-methylnaphthalen-1-yl)oxymethyl]benzoic acid |
InChI |
InChI=1S/C19H16O3/c1-13-6-9-15-4-2-3-5-17(15)18(13)22-12-14-7-10-16(11-8-14)19(20)21/h2-11H,12H2,1H3,(H,20,21) |
InChI Key |
CDMRWJDPUZNSQA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C2=CC=CC=C2C=C1)OCC3=CC=C(C=C3)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



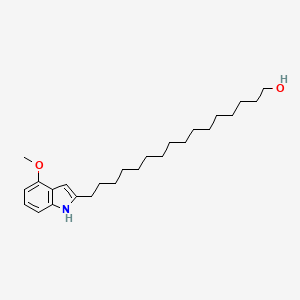
![Ethyl 3,5-bis[bis(3-methylphenyl)amino]benzoate](/img/structure/B15161047.png)
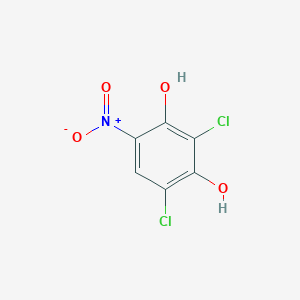
![(2S)-3-[(Pyren-1-YL)methoxy]propane-1,2-diol](/img/structure/B15161050.png)
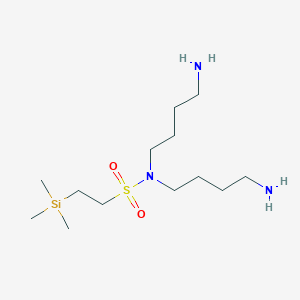
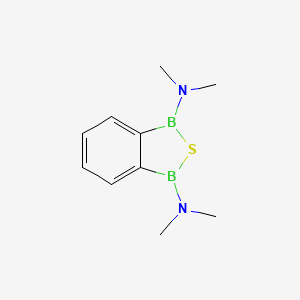
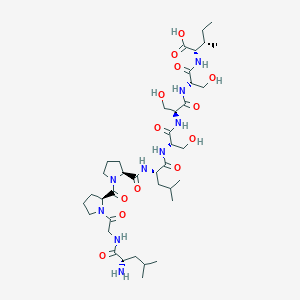
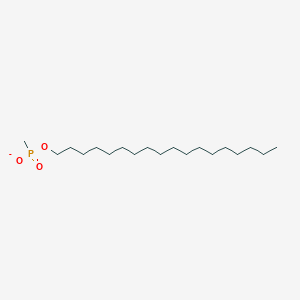

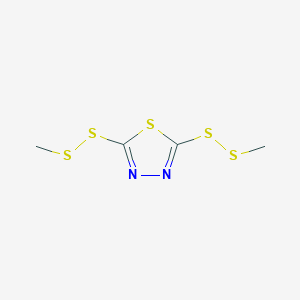
![1-Propanone, 1-[1-(2-ethylhexyl)-6-methoxy-1H-indazol-3-yl]-2-methyl-](/img/structure/B15161100.png)
